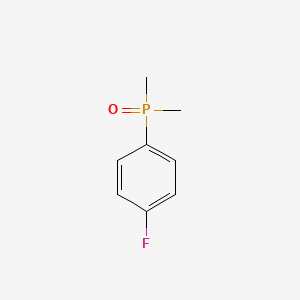

1-(Dimethyl-phosphinoyl)-4-fluoro-benzene

Overview

Description

1-(Dimethyl-phosphinoyl)-4-fluoro-benzene, also known as DFP, is a chemical compound that is widely used in scientific research for its unique properties. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Due to its ability to inhibit acetylcholinesterase, DFP has been used in numerous studies to investigate the role of acetylcholine in various physiological and biochemical processes.

Scientific Research Applications

Chemical Reactions and Mechanisms

- Aromatic Nucleophilic Substitution : 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene is used in aromatic nucleophilic substitution reactions. For example, dimethyl(trimethylsilyl)phosphane substitutes fluorine in various fluorobenzenes, including 1-(dimethylphosphanyl)-3-fluorobenzene and 1-(dimethylphosphanyl)-2-fluorobenzene. These reactions show substrate selectivity and regioselectivity, indicating the utility of 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene in specialized chemical syntheses (Goryunov et al., 2010).

Synthesis and Properties

- Fluorescent Properties and Synthesis : The compound plays a role in synthesizing benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones. These substances exhibit notable fluorescent properties and have been studied for their cytotoxic effects on various human and animal cell lines, showing potential applications in bioimaging and medical research (Politanskaya et al., 2015).

Photoreactions

- Photo-Arbuzov Reactions : In the field of photochemistry, 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene-related compounds are involved in Photo-Arbuzov reactions. For instance, dimethyl benzyl phosphite, closely related to 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene, undergoes photoreactions to form products like dimethyl benzylphosphonate, indicating its role in photochemical synthesis processes (Ganapathy et al., 1999).

properties

IUPAC Name |

1-dimethylphosphoryl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTDYQNCOPRHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethyl-phosphinoyl)-4-fluoro-benzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3016374.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)